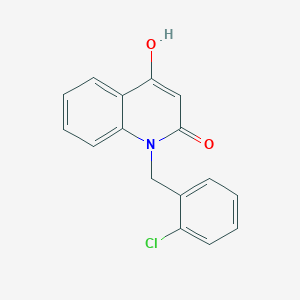

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

説明

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-7-3-1-5-11(13)10-18-14-8-4-2-6-12(14)15(19)9-16(18)20/h1-9,19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFFFGNKDCMVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=CC2=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Foreword for the Modern Researcher

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific derivative, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, presents a unique substitution pattern that is of significant interest for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a comprehensive, technically-grounded exploration of the synthetic routes to this target molecule. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that inform the synthetic design. It is intended for researchers, scientists, and drug development professionals seeking not only to replicate a synthesis but to understand and adapt it for their specific research needs.

Strategic Overview of Synthetic Pathways

The synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one can be approached through two primary retrosynthetic strategies. Each pathway offers distinct advantages and challenges, and the optimal choice will depend on the specific resources and expertise of the research team.

-

Strategy A: Convergent Synthesis via N-Substituted Aniline. This approach involves the initial synthesis of the N-(2-chlorobenzyl)aniline precursor, which is then elaborated to the final quinolinone structure. This is a highly efficient strategy as the key C-N bond is formed early in the synthetic sequence.

-

Strategy B: Late-Stage N-Alkylation. In this alternative route, the 4-hydroxyquinolin-2(1H)-one core is first constructed, followed by the introduction of the 2-chlorobenzyl group at the nitrogen atom. This pathway can be advantageous if the parent quinolinone is readily available or if a library of N-substituted analogs is desired.

The following sections will provide a detailed examination of each strategy, including step-by-step protocols, mechanistic insights, and critical experimental parameters.

Strategy A: Convergent Synthesis via N-(2-chlorobenzyl)aniline

This robust and often preferred method hinges on the initial preparation of the key intermediate, N-(2-chlorobenzyl)aniline. This intermediate is then subjected to a cyclization reaction with a suitable C3 synthon to construct the quinolinone ring.

Part 1: Synthesis of the N-(2-chlorobenzyl)aniline Intermediate

The formation of the secondary amine, N-(2-chlorobenzyl)aniline, is a critical first step. A reliable and scalable method for this transformation is reductive amination.

Reaction Scheme:

Causality of Experimental Choices:

-

Reactants: 2-Chlorobenzaldehyde and aniline are readily available and cost-effective starting materials.

-

Methodology: Reductive amination is a high-yielding and versatile method for the formation of secondary amines. It proceeds via the in situ formation of an imine, which is then reduced to the amine. This one-pot procedure minimizes intermediate isolation steps, improving overall efficiency.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. Its ease of handling and compatibility with a wide range of functional groups make it a practical choice. More specialized reducing agents like sodium triacetoxyborohydride (STAB) can also be employed, particularly if the aldehyde is sensitive to more basic conditions.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 2-chlorobenzaldehyde (1.0 eq) in methanol (MeOH), add aniline (1.05 eq). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude N-(2-chlorobenzyl)aniline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Physical State | Pale yellow oil or low-melting solid |

| ¹H NMR | Characteristic peaks for aromatic protons and the benzylic methylene group. |

| Mass Spec (MS) | [M+H]⁺ corresponding to the molecular weight of the product. |

Part 2: Construction of the 4-Hydroxyquinolin-2(1H)-one Ring

With the N-(2-chlorobenzyl)aniline intermediate in hand, the next stage involves the formation of the quinolinone ring. The Conrad-Limpach synthesis is a classic and effective method for this transformation.[1][2]

Reaction Scheme:

Causality of Experimental Choices:

-

Reactants: N-(2-chlorobenzyl)aniline and diethyl malonate are the key building blocks. Diethyl malonate serves as the three-carbon unit required for the formation of the quinolinone ring.[3][4][5]

-

Methodology: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester or, in this case, a malonic ester, followed by a high-temperature cyclization.[1][2][6] The high temperature is necessary to drive the intramolecular cyclization, which involves the formation of a new aromatic ring.[6]

-

Solvent: A high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve the high temperatures required for the cyclization (typically >250 °C).[6][7][8]

Experimental Protocol: Conrad-Limpach Cyclization

-

Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine N-(2-chlorobenzyl)aniline (1.0 eq) and diethyl malonate (1.2 eq) in diphenyl ether.

-

Cyclization: Heat the mixture to reflux (approximately 250-260 °C). Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Part 3: Hydrolysis and Decarboxylation

The final step in this synthetic sequence is the removal of the ester group at the 3-position. This is typically achieved through a two-step hydrolysis and decarboxylation process.

Reaction Scheme:

Causality of Experimental Choices:

-

Hydrolysis: Basic hydrolysis (saponification) using a strong base like sodium hydroxide (NaOH) is an effective method to cleave the ester to the corresponding carboxylate salt.[9][10][11]

-

Decarboxylation: The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating in an acidic medium to yield the desired 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.[12][13][14]

Experimental Protocol: Hydrolysis and Decarboxylation

-

Hydrolysis: Suspend the crude ethyl 1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved.

-

Acidification and Decarboxylation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to pH 1-2. A precipitate of the carboxylic acid intermediate will form. Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

-

Isolation and Purification: Cool the mixture to room temperature. The final product, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation: Final Product Characterization

| Parameter | Expected Value |

| CAS Number | 696656-56-1 |

| Molecular Formula | C₁₆H₁₂ClNO₂ |

| Molecular Weight | 285.73 g/mol |

| Physical State | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR & ¹³C NMR | Spectra consistent with the proposed structure |

| Purity (by HPLC) | >95% |

Strategy B: Late-Stage N-Alkylation

This approach begins with the synthesis of the parent 4-hydroxyquinolin-2(1H)-one, which is then N-alkylated with 2-chlorobenzyl chloride.

Part 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one

The synthesis of the 4-hydroxyquinolin-2(1H)-one core can be efficiently achieved using the Gould-Jacobs reaction.

Reaction Scheme:

Experimental Protocol: Gould-Jacobs Reaction

A detailed protocol for the Gould-Jacobs reaction can be found in numerous organic chemistry resources and will not be reiterated here for the sake of brevity. The key steps involve the condensation of aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, and subsequent hydrolysis and decarboxylation.

Part 2: N-Alkylation of 4-Hydroxyquinolin-2(1H)-one

The final step in this strategy is the regioselective alkylation of the nitrogen atom of the quinolinone ring.

Reaction Scheme:

Causality of Experimental Choices:

-

Reactants: The readily available 4-hydroxyquinolin-2(1H)-one and 2-chlorobenzyl chloride are used.

-

Base: A suitable base is required to deprotonate the nitrogen atom of the quinolinone, making it nucleophilic for the subsequent reaction with the electrophilic benzyl chloride. Potassium carbonate (K₂CO₃) is a commonly used base for this type of transformation, offering a good balance of reactivity and ease of handling.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the reaction.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 4-hydroxyquinolin-2(1H)-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 60-80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Visualization of Synthetic Pathways

Diagram 1: Convergent Synthesis Workflow (Strategy A)

Caption: Workflow for the convergent synthesis of the target molecule.

Diagram 2: Late-Stage N-Alkylation Workflow (Strategy B)

Caption: Workflow for the late-stage N-alkylation synthesis.

Conclusion and Future Perspectives

This technical guide has detailed two robust and scientifically sound synthetic strategies for the preparation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. The convergent approach via N-(2-chlorobenzyl)aniline offers a highly efficient route, while the late-stage N-alkylation provides flexibility for the synthesis of analogs. The choice between these strategies will be dictated by the specific needs and constraints of the research project.

The methodologies presented herein are not merely prescriptive protocols but are intended to serve as a foundation for further optimization and adaptation. Researchers are encouraged to explore variations in reaction conditions, catalysts, and purification techniques to enhance yields and purity. The continued exploration of novel synthetic routes to functionalized quinolinones will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von ẞ-Ketoncarbonsäureestern auf Aniline. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Stankova, I., Chakarova, K., & Tsvetkova, P. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

-

Stadlbauer, W., & Kappe, T. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

-

Molecules. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

-

Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

-

ResearchGate. (n.d.). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

ACS Publications. (1994). Cyanide mediated decarboxylation of 1-substituted-4-oxoquinoline and 4-oxo-1,8-naphthyridine-3-carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]

-

Filo. (2025). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

-

PubMed. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.

-

Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Retrieved from [Link]

-

YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

Calvin Digital Commons. (n.d.). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prezi.com [prezi.com]

- 9. researchgate.net [researchgate.net]

- 10. N-(α-Chlorobenzylidene)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. storage-cdn.labflow.com [storage-cdn.labflow.com]

An In-depth Technical Guide to the Chemical Properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone family of heterocyclic compounds. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] This document will delve into the synthesis, spectral characteristics, and physicochemical properties of this specific derivative, drawing upon established knowledge of the 4-hydroxyquinolin-2(1H)-one core and its analogues to provide a robust technical resource.

Molecular Structure and Physicochemical Properties

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one possesses a core 4-hydroxyquinolin-2(1H)-one structure with a 2-chlorobenzyl group attached to the nitrogen atom at position 1. This substitution is expected to significantly influence its physicochemical properties and biological activity compared to the parent molecule.

Table 1: Physicochemical Properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

| Property | Value | Source |

| CAS Number | 696656-56-1 | [2] |

| Molecular Formula | C₁₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 285.73 g/mol | [2] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not available; related compounds melt in the range of 220-280°C | [6][7] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |

| pKa | The 4-hydroxyl group is acidic, with an estimated pKa around 4-5 | Inferred |

The introduction of the 2-chlorobenzyl group is likely to increase the lipophilicity of the molecule compared to the unsubstituted 4-hydroxyquinolin-2(1H)-one. The chlorine atom on the benzyl ring may also introduce specific steric and electronic effects that can modulate its interaction with biological targets.

Synthesis Methodology

Proposed Synthetic Pathway: Modified Conrad-Limpach Synthesis

This proposed two-step synthesis involves the initial formation of a β-enamino ester followed by thermal cyclization.

Figure 1: Proposed synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one (F)

A well-established method for the synthesis of the quinolinone core is the reaction of an aniline with a malonic acid derivative.[5][8]

-

In a round-bottom flask, combine aniline (1.0 eq) and diethyl malonate (1.1 eq).

-

Heat the mixture at 140-150°C for 2 hours.

-

Raise the temperature to 240-250°C and maintain for 1 hour to induce cyclization.

-

Cool the reaction mixture and recrystallize the solid product from ethanol to yield 4-hydroxyquinolin-2(1H)-one.

Step 2: N-Alkylation to yield 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (D)

-

To a solution of 4-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chlorobenzyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-100°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization

The structural confirmation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one would rely on a combination of spectroscopic techniques. Based on the analysis of the parent 4-hydroxyquinolin-2(1H)-one and its derivatives, the following spectral data can be predicted.[8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the quinolinone core and the 2-chlorobenzyl substituent.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | ~5.9 - 6.2 | s | - | Singlet for the proton on the C3 of the quinolinone ring. |

| H-5 | ~7.8 - 8.0 | d | ~8.0 | Doublet due to coupling with H-6. |

| H-6 | ~7.2 - 7.4 | t | ~7.5 | Triplet due to coupling with H-5 and H-7. |

| H-7 | ~7.5 - 7.7 | t | ~7.5 | Triplet due to coupling with H-6 and H-8. |

| H-8 | ~7.1 - 7.3 | d | ~8.0 | Doublet due to coupling with H-7. |

| N-CH₂ | ~5.4 - 5.6 | s | - | Singlet for the benzylic protons. |

| Benzyl H | ~7.2 - 7.5 | m | - | Complex multiplet for the four protons on the chlorobenzyl ring. |

| 4-OH | ~11.0 - 12.0 | br s | - | Broad singlet for the acidic hydroxyl proton. |

A reference ¹H NMR spectrum of a similar compound, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, shows the benzylic protons and the aromatic protons of the chlorobenzyl group in the expected regions, supporting these predictions.[9]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~162 - 165 | Carbonyl carbon of the quinolinone ring. |

| C-3 | ~100 - 105 | |

| C-4 | ~170 - 175 | Carbon bearing the hydroxyl group. |

| C-4a | ~140 - 142 | |

| C-5 | ~125 - 127 | |

| C-6 | ~122 - 124 | |

| C-7 | ~132 - 134 | |

| C-8 | ~115 - 117 | |

| C-8a | ~118 - 120 | |

| N-CH₂ | ~45 - 50 | Benzylic carbon. |

| Benzyl C-1' | ~135 - 137 | Quaternary carbon of the benzyl ring. |

| Benzyl C-2' | ~130 - 132 | Carbon bearing the chlorine atom. |

| Benzyl C-3' to C-6' | ~127 - 130 | Aromatic carbons of the benzyl ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200-3400 | Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C=O (amide carbonyl) | 1640-1660 | Strong |

| C=C (aromatic) | 1500-1600 | Medium to Strong |

| C-O (hydroxyl) | 1200-1300 | Medium |

| C-Cl | 700-800 | Strong |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: m/z 286.06

-

Expected Isotopic Pattern: A characteristic M+2 peak at approximately 33% intensity of the molecular ion peak due to the presence of the ³⁷Cl isotope.

Potential Biological Activities and Applications

The 4-hydroxyquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][3][4][5] These activities include:

-

Anticancer: Many quinolinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][10]

-

Antimicrobial: The quinolinone core is found in several antibacterial and antifungal agents.[5]

-

Anticonvulsant: Certain derivatives have demonstrated efficacy in models of epilepsy.[4][5]

-

Anti-inflammatory and Analgesic: Some compounds have shown promising anti-inflammatory and pain-relieving properties.[11]

-

Cardiovascular: Quinolinone derivatives have been investigated for their effects on the cardiovascular system.[3][4]

The presence of the 2-chlorobenzyl group in 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one may confer specific biological activities. The lipophilic nature of this group could enhance cell membrane permeability, potentially increasing bioavailability and intracellular concentration. The chlorine atom can participate in halogen bonding and other specific interactions with biological macromolecules, which could lead to novel mechanisms of action.

Given the broad spectrum of activity of the parent scaffold, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one warrants investigation in various therapeutic areas, particularly in oncology and infectious diseases.

Conclusion

This technical guide provides a detailed overview of the anticipated chemical properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. While specific experimental data for this compound is limited in the public domain, a robust understanding of its synthesis, spectral characteristics, and potential applications can be derived from the extensive research on the 4-hydroxyquinolin-2(1H)-one class of compounds. The proposed synthetic route offers a clear pathway for its preparation, and the predicted spectral data provide a solid foundation for its characterization. The diverse biological activities associated with the quinolinone scaffold suggest that 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is a promising candidate for further investigation in drug discovery and development programs.

References

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

-

Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

- Kovács, K., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3333.

-

SpectraBase. (n.d.). N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Retrieved from [Link]

- Abdou, M. M. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3324-S3337.

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

- Bernal, D., & Castillo, J. C. (2023).

- Abdou, M. M. (2017). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of the Serbian Chemical Society, 82(10), 1059-1084.

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

- Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie - Chemical Monthly, 149(12), 2185-2207.

-

PubChem. (n.d.). 2-Hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. Retrieved from [Link]

- Kafka, S., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o399.

- Kovács, K., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3333.

-

Ukrpromvneshekspertiza. (n.d.). 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. Retrieved from [Link]

- Klásek, A., et al. (2011). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3198.

- Al-Ostoot, F. H., et al. (2024).

-

Helda - University of Helsinki. (n.d.). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-amino-4-hydroxy-1-methylquinolin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 696656-56-1 Cas No. | 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one | Matrix Scientific [matrixscientific.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 7. 4-Hydroxy-1-methyl-2(1H)-quinolone 98 1677-46-9 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. staff.najah.edu [staff.najah.edu]

A Technical Guide to the Biological Activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Abstract

The 4-hydroxyquinolin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth analysis of a specific derivative, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. While direct literature on this exact molecule is emerging, this document synthesizes data from closely related analogues to postulate its biological potential and provides a comprehensive framework for its investigation. We will explore its synthesis, delve into its probable mechanisms of action in antimicrobial and anticancer contexts, analyze its structure-activity relationship (SAR), and present detailed protocols for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinolinone derivatives.

Introduction: The Prominence of the 4-Hydroxy-2-Quinolinone Core

Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals.[2] Among these, the quinolinone scaffold is particularly noteworthy, exhibiting a diverse range of pharmacological properties.[2] The 4-hydroxy-2-quinolinone substructure, specifically, has garnered significant interest due to its presence in various natural and synthetic molecules with potent biological effects.[1][2] These compounds are known to act as antibacterial, antifungal, antiviral, and anticancer agents.[2][3]

The biological versatility of this core is largely attributed to its unique electronic and structural features, which allow for multiple points of interaction with biological targets. The molecule 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (Figure 1) is a specific analogue that combines the established quinolinone core with an N-substituted 2-chlorobenzyl group. This substitution is critical, as modifications at the N1 position are known to significantly modulate biological activity. The introduction of a benzyl group, particularly one bearing a halogen like chlorine, can enhance lipophilicity and introduce new steric and electronic interactions, potentially leading to improved potency and target specificity. This guide will explore the anticipated biological profile of this compound based on a systematic review of its structural class.

Figure 1: Chemical Structure

-

IUPAC Name: 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

-

Molecular Formula: C16H12ClNO2[4]

-

Molecular Weight: 285.73 g/mol [4]

-

CAS Number: 696656-56-1[4]

Synthesis and Characterization

The synthesis of N-substituted 4-hydroxyquinolin-2-ones is typically a two-step process: formation of the core heterocycle followed by N-alkylation. A robust and common method for creating the quinolinone core is the Conrad-Limpach reaction.[5]

Step 1: Synthesis of 4-hydroxyquinolin-2(1H)-one (Parent Scaffold) The reaction involves the condensation of an aniline with a β-ketoester, such as diethyl malonate, at high temperatures. The intermediate cyclizes to form the 4-hydroxy-2-quinolinone ring system.[6]

Step 2: N-Alkylation to Yield 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one The parent scaffold is then alkylated at the N1 position using an appropriate alkylating agent, in this case, 2-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base (e.g., K2CO3 or NaH) to deprotonate the nitrogen, facilitating nucleophilic attack on the benzyl chloride.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of the target compound.

Postulated Biological Activities and Mechanisms of Action

Based on extensive research into the 4-hydroxy-2-quinolinone class, we can postulate several key biological activities for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Antimicrobial Activity

Numerous studies have confirmed that 4-hydroxy-2-quinolinone derivatives possess significant antibacterial and antifungal properties.[7][8][9] The structure-activity relationship studies reveal that both the core scaffold and the nature of substituents dramatically impact antimicrobial efficacy.[8]

-

Antibacterial Potential: Quinolone derivatives have long been used as antibiotics.[10] The proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to a breakdown in DNA replication and repair, ultimately causing cell death. The lipophilic nature of the 2-chlorobenzyl group may enhance the compound's ability to penetrate bacterial cell membranes.

-

Antifungal Potential: Analogues have demonstrated potent activity against pathogenic fungi such as Aspergillus flavus.[8][9] The mechanism is likely related to the disruption of fungal cell membrane integrity or interference with crucial metabolic pathways. The brominated analogues, in particular, have shown exceptional antifungal effects, suggesting that halogenation on the substituted moiety is a key factor for activity.[9]

Anticancer Activity

The quinolinone scaffold is a promising framework for the development of novel anticancer agents.[11] Derivatives have shown potent antiproliferative activity against various human cancer cell lines, including colon, lung, prostate, and breast cancer.[11][12]

-

Mechanism of Action - Kinase Inhibition: A primary mechanism for the anticancer effects of related compounds is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a key component of the MAP Kinase pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By binding to the ATP-binding site of EGFR, these compounds can block the downstream signaling cascade. The 1-(2-chlorobenzyl) substituent may confer specific interactions within the hydrophobic pocket of the kinase domain, enhancing inhibitory potency.

The diagram below illustrates the putative inhibitory action on the EGFR signaling pathway.

Caption: Postulated inhibition of the EGFR signaling cascade.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-hydroxy-2-quinolinones is highly dependent on their substitution patterns.

-

N1-Substituent: The presence of a substituent at the N1 position is crucial. The benzyl group is a common choice that often enhances activity. The conversion of an N-H to an N-benzyl group can significantly increase antiplatelet and other activities, indicating the importance of an aromatic ring at this position for target engagement.[13]

-

Benzyl Ring Substitution: The ortho-chloro substituent on the benzyl ring is significant. Halogenation can impact activity in several ways:

-

Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density of the benzyl ring.

-

Steric Effects: The ortho position creates a specific conformational constraint, which can either improve or hinder binding to a target protein by forcing a particular orientation.

-

Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets. Studies on related structures have shown that halogenation can dramatically improve antifungal and antibacterial potency.[9]

-

-

C3-Position: The unsubstituted C3 position in the parent quinolinone is also a key site for modification. While our target compound is unsubstituted here, it is important to note that introducing various groups at C3 has been a successful strategy for developing potent antimicrobial and anticancer agents.[7][8]

Experimental Protocols for Biological Evaluation

To validate the postulated activities, a series of standardized in vitro assays are required. The following protocols provide a self-validating framework for initial screening.

Protocol: In Vitro Antimicrobial Susceptibility (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.

-

Preparation:

-

Prepare a stock solution of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in DMSO (e.g., 10 mg/mL).

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus flavus) to mid-log phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Adjust the microbial suspension to a concentration of ~5 x 10^5 CFU/mL.

-

-

Assay Setup (96-well plate):

-

Add 100 µL of broth to all wells.

-

In the first column, add a specific volume of the stock compound and perform a 2-fold serial dilution across the plate.

-

Reserve wells for a positive control (microbes + broth, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add 10 µL of the microbial suspension to each well (except the negative control).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible growth.

-

An indicator dye (e.g., resazurin) can be added to aid in determining viability.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to inhibit the proliferation of human cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Data Analysis:

-

Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell viability).[11]

-

Data Summary

The following table presents hypothetical, yet plausible, biological activity data for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, based on values reported for structurally similar compounds in the literature. This serves as a benchmark for expected outcomes.

| Assay Type | Target | Metric | Expected Value Range | Reference Compounds |

| Antibacterial | S. aureus (Gram+) | MIC | 10 - 50 µg/mL | Halogenated quinolones[8] |

| Antifungal | A. flavus | MIC | 1 - 25 µg/mL | Brominated quinolones[9] |

| Anticancer | MCF-7 (Breast) | IC50 | 5 - 35 µM | Substituted 3-HQ's[11][12] |

| Anticancer | A549 (Lung) | IC50 | 1 - 20 µM | Substituted 3-HQ's[11][12] |

| Kinase Inhibition | EGFR | IC50 | 50 - 200 nM | N-substituted quinolinones[1] |

Conclusion and Future Directions

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one represents a promising candidate for further drug discovery and development. By leveraging the well-established biological activity of the 4-hydroxy-2-quinolinone scaffold and introducing a strategically substituted N1-benzyl group, this molecule is strongly positioned to exhibit potent antimicrobial and anticancer properties. The postulated mechanism of action, particularly the inhibition of critical kinases like EGFR, provides a clear and testable hypothesis for its anticancer effects.

Future research should focus on the empirical validation of these activities using the protocols outlined herein. Subsequent steps should include in vivo efficacy studies in animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed mechanistic studies to confirm its molecular targets. Further derivatization of the scaffold, particularly at the C3 position, could also lead to the discovery of compounds with even greater potency and improved safety profiles.

References

- Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones.

-

Tantivitayanon, A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link][8]

-

Tantivitayanon, A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed. [Link][9]

-

G. A. A. Al-Hakami, et al. (2023). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules. [Link]

-

Patel, D. R., et al. (2016). SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. ResearchGate. [Link][10]

-

Martins, F., et al. (2020). Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. Tetrahedron. [Link][12]

-

Al-Hakami, G. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link][11]

-

Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link][5]

-

Christodoulou, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link][2]

-

Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Link][14]

-

Lee, J., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals. [Link]

-

Abdou, W. M. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link][6]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

-

Kłys, A., et al. (2012). Antiviral activity and synthesis of quaternized promazine derivatives against HSV-1. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Akiba, T., et al. (1988). Structure-activity relationships of 4'-O-substituted 1-benzylisoquinolines with respect to their actions on the cell membrane of blood platelets and erythrocytes. European Journal of Pharmacology. [Link]

-

Galabov, A. S., et al. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittelforschung. [Link]

-

Wu, J., et al. (2019). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]

-

Abdou, W. M. (2017). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. ResearchGate. [Link]

-

Yamanashi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

-

Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. International Journal of Molecular Sciences. [Link][3]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

Youssef, A. M., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]

-

Zheldakova, T. A., et al. (2023). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. [Link][15]

-

Al-Ostath, A. I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]

-

Abdou, W. M. (2017). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Wu, C.-C., et al. (2015). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Link][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 696656-56-1 Cas No. | 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one | Matrix Scientific [matrixscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 13. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine [mdpi.com]

Unraveling the Enigma: A Mechanistic Exploration of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

A Technical Guide for Drug Development Professionals

Abstract

The 4-hydroxyquinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. This technical guide delves into the mechanistic underpinnings of this versatile chemical class, with a specific focus on the enigmatic derivative, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. While direct experimental data on this particular compound remains elusive in publicly accessible literature, this paper will construct a probable mechanism of action by synthesizing data from closely related analogs. We will explore the known cellular targets and signaling pathways modulated by 4-hydroxyquinolin-2(1H)-one derivatives, offering a robust framework for future research and drug development endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction: The Prominence of the 4-Hydroxyquinolin-2(1H)-one Core

The quinoline ring system is a privileged scaffold in drug discovery, present in numerous natural and synthetic compounds with diverse pharmacological properties.[1] The 4-hydroxyquinolin-2(1H)-one tautomer, in particular, has garnered significant interest due to its structural resemblance to endogenous molecules and its capacity for diverse chemical modifications.[2] This has led to the development of derivatives exhibiting a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4]

The therapeutic potential of these compounds is intimately linked to their ability to interact with various biological targets. The core structure provides a foundation for designing molecules with high specificity and potency. The substituent at the N1 position, in this case, a 2-chlorobenzyl group, is a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile. Understanding the interplay between the core scaffold and its substituents is paramount for elucidating the mechanism of action.

Postulated Mechanism of Action: An Evidence-Based Synthesis

Direct mechanistic studies on 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (CAS Number: 696656-56-1) are not currently available in the scientific literature.[5][6] However, by examining the well-documented activities of structurally similar 4-hydroxyquinolin-2(1H)-one derivatives, we can construct a highly probable mechanistic framework. The biological activities of this class of compounds are predominantly centered on two key areas: anticancer and antimicrobial effects.

Anticancer Activity: A Multi-pronged Assault on Cellular Proliferation

Numerous studies have highlighted the potent anticancer properties of 4-hydroxyquinolin-2(1H)-one derivatives.[7][8][9] Their mechanism of action is often multifaceted, targeting several key pathways involved in cancer cell growth and survival.

-

Inhibition of Protein Kinases: A primary mechanism for the anticancer effects of many quinolinone derivatives is the inhibition of protein kinases. These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Specific kinases targeted by this class of compounds include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the activity of these kinases, the compounds can halt the uncontrolled cell growth characteristic of cancer.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[10] Certain quinolone derivatives have been shown to inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells. This mechanism is shared with several established chemotherapeutic agents.

-

Microtubule Disruption: The cytoskeleton, particularly microtubules, plays a vital role in cell division. Some 4-hydroxyquinolin-2(1H)-one analogs have been found to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[11]

-

PI3K/Akt/mTOR Pathway Modulation: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Evidence suggests that some quinolinone derivatives can modulate this pathway, thereby inhibiting cancer cell growth and proliferation.

The presence of the N-benzyl group in 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one likely enhances its lipophilicity, potentially facilitating its entry into cells and interaction with these intracellular targets. The chloro-substituent on the benzyl ring could further influence its binding affinity and electronic properties, potentially enhancing its inhibitory activity against specific targets.

Antimicrobial Activity: Targeting Bacterial DNA Replication

The quinolone scaffold is the foundation for a major class of antibiotics. Their mechanism of action against bacteria is well-established and involves the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.[10][12][13]

-

DNA Gyrase Inhibition: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into DNA, a process that is crucial for DNA replication and transcription. By inhibiting DNA gyrase, quinolones prevent the bacterial DNA from being properly replicated, leading to cell death.

-

Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating replicated circular DNA chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV results in the inability of the bacteria to complete cell division.

The core 4-hydroxyquinolin-2(1H)-one structure is integral to this activity. It is plausible that 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one retains this antimicrobial potential, with the N-substituent influencing its spectrum of activity and potency against different bacterial species.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, a series of well-defined experimental protocols should be employed.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines and identify the primary mechanism of cell death.

Methodology:

-

Cell Viability Assay (MTT Assay):

-

Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.

-

Treat cells with a range of concentrations of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one for 24, 48, and 72 hours.

-

Add MTT reagent and incubate.

-

Solubilize formazan crystals and measure absorbance to determine cell viability and calculate the IC50 value.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the compound at its IC50 concentration.

-

Stain cells with Annexin V-FITC and Propidium Iodide.

-

Analyze the cell population by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound and fix them in ethanol.

-

Stain the DNA with propidium iodide.

-

Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

-

Target-Based Assays

Objective: To identify the specific molecular targets of the compound.

Methodology:

-

Kinase Inhibition Assay:

-

Utilize a panel of recombinant protein kinases (e.g., EGFR, VEGFR).

-

Perform in vitro kinase assays in the presence of varying concentrations of the compound.

-

Measure kinase activity using methods such as radiometric assays or fluorescence-based assays to determine the IC50 for each kinase.

-

-

Topoisomerase Inhibition Assay:

-

Use purified human or bacterial topoisomerase I and II.

-

Perform DNA relaxation or cleavage assays in the presence of the compound.

-

Analyze the results by agarose gel electrophoresis to assess the inhibitory effect on topoisomerase activity.

-

In Vitro Antimicrobial Activity Assessment

Objective: To determine the antimicrobial spectrum and potency of the compound.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Perform broth microdilution or agar dilution assays with serial dilutions of the compound.

-

The MIC is the lowest concentration that inhibits visible bacterial growth.

-

-

Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assays:

-

Use purified bacterial DNA gyrase and topoisomerase IV.

-

Conduct supercoiling (for gyrase) or decatenation (for topoisomerase IV) assays in the presence of the compound.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Data Presentation and Visualization

Table 1: Hypothetical In Vitro Anticancer Activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.7 |

| HCT116 (Colon) | 3.5 |

| PC3 (Prostate) | 12.1 |

Table 2: Hypothetical Antimicrobial Activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Enterococcus faecalis | 8 |

Signaling Pathway and Workflow Diagrams

Figure 1: Postulated signaling pathway for the anticancer activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Figure 2: Recommended experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one remains to be experimentally validated, a comprehensive analysis of its structural class strongly suggests a dual role as a potential anticancer and antimicrobial agent. Its likely modes of action involve the inhibition of key cellular machinery, including protein kinases, topoisomerases, and microtubules in cancer cells, and DNA gyrase and topoisomerase IV in bacteria.

The N-(2-chlorobenzyl) substituent is a critical feature that warrants further investigation through structure-activity relationship (SAR) studies. Systematic modifications of this group will provide valuable insights into the specific interactions with its biological targets and will guide the design of more potent and selective analogs.

The experimental workflows outlined in this guide provide a clear roadmap for future research. Elucidating the definitive mechanism of action of this promising compound will be a crucial step in unlocking its full therapeutic potential and advancing it through the drug development pipeline. The 4-hydroxyquinolin-2(1H)-one scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of its derivatives is essential for the future of medicine.

References

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]

-

Mechanism of Quinolone Action and Resistance. PMC. [Link]

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. [Link]

-

Quinolones: Action and Resistance Updated. PMC. [Link]

-

Recent Updates on Antibacterial Quinolones: Green Synthesis, Mode of Interaction and Structure–Activity Relationship. ResearchGate. [Link]

-

1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. Arctom Scientific. [Link]

-

Alkylation of 4-hydroxyquinolin-2(1H)-ones. ResearchGate. [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. NIH. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]

-

Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives. PubMed. [Link]

-

Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[5][10][14]triazolo[4,3-a][10][13]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. PubMed. [Link]

-

Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 696656-56-1 Cas No. | 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one | Matrix Scientific [matrixscientific.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. matrixscientific.com [matrixscientific.com]

The Ascendant Scaffold: A Technical Guide to the Discovery and Development of 4-Hydroxyquinolin-2(1H)-one Derivatives

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is perpetual. Among these, the 4-hydroxyquinolin-2(1H)-one core has emerged as a "privileged scaffold," a foundational structure upon which a multitude of potent and selective therapeutic agents can be built.[1] This guide provides an in-depth exploration of the discovery, synthesis, and development of this versatile class of compounds, moving beyond a mere recitation of facts to elucidate the strategic thinking and scientific rationale that drive progress in this dynamic field.

Part 1: Unveiling the Potential - Discovery and Biological Versatility

The 4-hydroxyquinolin-2(1H)-one scaffold is not a recent novelty in the world of chemistry. However, its true potential as a cornerstone for drug discovery has been increasingly appreciated over the past few decades. This recognition stems from the wide array of biological activities exhibited by its derivatives, a testament to the scaffold's ability to present functional groups in a precise three-dimensional arrangement conducive to target interaction.

The quinoline framework itself is a recurring motif in a variety of biologically active compounds.[2] Derivatives of 4-hydroxyquinolin-2(1H)-one have demonstrated a remarkable spectrum of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: A significant body of research has highlighted the potent activity of these derivatives against various bacterial and fungal strains.[2][3][4] This has positioned them as promising leads in the ongoing battle against infectious diseases.

-

Anticancer and Antineoplastic Properties: Several studies have reported the cytotoxic effects of 4-hydroxyquinolin-2(1H)-one derivatives against various cancer cell lines, including breast cancer (MCF-7).[2][4] Their mechanism of action often involves the induction of apoptosis.[5]

-

Neuroprotective Effects: A notable area of investigation involves the development of derivatives as antagonists at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[6] This activity is crucial for modulating glutamatergic neurotransmission and holds promise for treating neurodegenerative disorders.

-

Anti-inflammatory and Antioxidant Activity: The scaffold has been explored for its ability to inhibit enzymes like soybean lipoxygenase (LOX), indicating anti-inflammatory potential.[5] Furthermore, certain derivatives have been evaluated as effective antioxidants.[7]

-

Herbicidal and Photosynthesis-Inhibiting Activity: Beyond medicine, these compounds have shown potential in agriculture as herbicides, acting by inhibiting photosynthetic electron transport.[2][3]

-

Cardiovascular Applications: Some 2(1H)-quinolinone derivatives have been investigated as anti-arteriostenotic agents, exhibiting both anti-thrombotic and anti-hyperplastic activities.[8]

This broad range of activities underscores the chemical tractability of the 4-hydroxyquinolin-2(1H)-one core, which allows for the fine-tuning of its properties through targeted chemical modifications.

Part 2: The Art of Creation - Synthetic Strategies and Methodologies

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust and adaptable methods have been developed for the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Approaches

A common and versatile strategy involves the condensation of anilines with malonic acid or its derivatives. This approach, often facilitated by microwave irradiation, provides a direct route to the core scaffold.[2] Polyphosphoric acid (PPA) is also frequently employed as a cyclizing agent in these reactions.[9]

A conceptually novel and milder approach involves the silver-catalyzed incorporation of carbon dioxide with o-alkynylanilines.[10][11] This method avoids the harsh conditions often required in traditional syntheses and proceeds through an intramolecular rearrangement.

The general workflow for the synthesis and initial screening can be visualized as follows:

Caption: A generalized workflow for the synthesis and screening of 4-hydroxyquinolin-2(1H)-one derivatives.

Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2(1H)-one

This protocol provides a representative example of the synthesis of the parent scaffold.[2]

Materials:

-

Aniline

-

Malonic acid

-

Polyphosphoric acid (PPA)

-

Microwave reactor

Procedure:

-

Preparation of PPA: Carefully add phosphorus pentoxide (P₂O₅) to 85% phosphoric acid under stirring and microwave heating. Heat the mixture for 15 minutes.

-

Reaction Mixture: Thoroughly mix aniline (e.g., 5 mmol) and malonic acid (e.g., 5 mmol) with a portion of the prepared PPA (e.g., 20 g).

-

Microwave Irradiation: Place the reaction mixture in a microwave reactor and heat under stirring at 400 W for two 20-minute intervals.

-

Work-up: After cooling, pour the reaction mixture into ice water and collect the resulting precipitate by filtration.

-

Purification: Wash the precipitate with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4-hydroxyquinolin-2(1H)-one.

Functionalization and Derivatization

Once the core scaffold is synthesized, further derivatization is key to exploring the structure-activity relationships (SAR). Common modifications include:

-

Substitution on the Benzene Ring: Introducing substituents at the 5-, 6-, 7-, and 8-positions can significantly impact potency and selectivity. For instance, in the context of NMDA receptor antagonists, substitutions at the 5-, 6-, and 7-positions generally increase potency, while substitution at the 8-position leads to a sharp decrease.[6]

-

Substitution at the 3-Position: The 3-position is a common site for introducing diverse functional groups. For example, nitration of 2,4-quinolinediols can yield 3-nitro derivatives, which serve as precursors for other functionalities.[6] The reactivity of 3-formyl derivatives has also been extensively explored.[4]

-

N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted with various alkyl or aryl groups to modulate lipophilicity and other physicochemical properties.

The following table summarizes some key synthetic strategies and the types of derivatives they produce:

| Synthetic Strategy | Key Reagents | Resulting Derivatives | Reference |

| Microwave-assisted cyclization | Anilines, Malonic Acid/Esters | Ring-substituted 4-hydroxyquinolin-2(1H)-ones | [2] |

| Silver-catalyzed CO₂ incorporation | o-Alkynylanilines, CO₂, Silver salt | 4-Hydroxyquinolin-2(1H)-one derivatives | [10][11] |

| Nitration | 2,4-Quinolinediols, Nitrating agents | 4-Hydroxy-3-nitroquinolin-2(1H)-ones | [6] |

| Cyclocondensation | Secondary amines, Diethyl malonate | N-substituted 4-hydroxyquinolin-2(1H)-ones | [12] |

| Dehydrogenation | 4-Keto-1,2,3,4-tetrahydroquinolines, Palladium | 4-Hydroxyquinoline compounds | [13] |

Part 3: From Bench to Bedside - Preclinical Development and Future Perspectives

The journey from a promising lead compound to a clinically viable drug is long and arduous. For 4-hydroxyquinolin-2(1H)-one derivatives, this process involves rigorous preclinical evaluation to establish their efficacy, safety, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies

Systematic exploration of the SAR is crucial for optimizing the biological activity of the lead compounds. This involves synthesizing a library of analogs with systematic variations in their structure and evaluating their impact on the target of interest. For example, in the development of NMDA receptor antagonists, a clear SAR has been established, with trichloro-substitution at the 5, 6, and 7-positions resulting in a highly potent antagonist.[6]

A logical flow for SAR-driven lead optimization can be depicted as follows:

Caption: An iterative cycle for lead optimization based on Structure-Activity Relationship (SAR) analysis.

Preclinical Evaluation

Once an optimized lead is identified, it undergoes a battery of preclinical tests, including:

-

In vivo efficacy studies: Evaluating the compound's therapeutic effect in animal models of the target disease.

-

Pharmacokinetic (ADME) studies: Assessing the absorption, distribution, metabolism, and excretion of the compound to determine its bioavailability and dosing regimen.

-

Toxicology studies: Identifying any potential adverse effects of the compound in animal models to ensure its safety.

While no 4-hydroxyquinolin-2(1H)-one derivatives have yet reached blockbuster drug status, the extensive and growing body of research in this area is a strong indicator of their therapeutic potential. A search of clinical trial databases may reveal early-stage investigations of compounds containing this scaffold.[14]

Future Directions

The future of 4-hydroxyquinolin-2(1H)-one-based drug discovery is bright. Several exciting avenues of research are currently being pursued:

-

Targeted Drug Delivery: Conjugating these derivatives to targeting moieties to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

-

Combination Therapies: Exploring the synergistic effects of these compounds with existing drugs to overcome resistance and improve treatment outcomes.

-

Expansion of the Chemical Space: Developing novel synthetic methodologies to access previously unexplored derivatives with unique substitution patterns and biological activities.

Conclusion

The 4-hydroxyquinolin-2(1H)-one scaffold represents a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. As our understanding of disease biology deepens and our synthetic capabilities expand, we can expect to see the emergence of new and innovative drugs built upon this remarkable molecular framework. This guide has provided a comprehensive overview of the key aspects of this field, intended to empower researchers and drug development professionals to contribute to the ongoing success story of 4-hydroxyquinolin-2(1H)-one derivatives.

References

-

Jampilek, J., Musiol, R., Pesko, M., Kralova, K., Vejsova, M., Carroll, J., Coffey, A., Finster, J., Tabak, D., Niedbala, H., Kozik, V., Polanski, J., Csollei, J., & Dohnal, J. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145–1159. [Link]

-

Yatabe, T., Saito, R., & Oishi, T. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic Letters, 15(14), 3710–3713. [Link]

-

Jin, Y., Ghaffari, M. A., Chen, Y., & Jin, R. (1999). Structure-activity Relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-methyl-D-aspartate Receptors. Journal of Medicinal Chemistry, 42(19), 3774–3781. [Link]

-

Various Authors. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. [Link]

-

Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

-

Ukponmwan, D. O., & Ebekwe, R. E. (2018). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. ResearchGate. [Link]

-